molecular formula C13H11N3O B021366 2-(4-Aminophenyl)benzo[d]oxazol-5-amine CAS No. 13676-47-6

2-(4-Aminophenyl)benzo[d]oxazol-5-amine

Cat. No. B021366
CAS RN: 13676-47-6
M. Wt: 225.25 g/mol
InChI Key: UMGYJGHIMRFYSP-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)benzo[d]oxazol-5-amine is a chemical compound that has garnered interest in scientific research due to its structural complexity and potential applications in various fields. The interest in this compound mainly revolves around its unique molecular structure and its implications in synthesis and chemical reactions.

Synthesis Analysis

The synthesis of derivatives related to 2-(4-Aminophenyl)benzo[d]oxazol-5-amine often involves complex reactions. For instance, Bektaş et al. (2010) described the synthesis of related triazole derivatives, which are synthesized from various ester ethoxycarbonylhydrazones reacting with primary amines. These processes highlight the complexity and versatility of reactions involving such compounds (Bektaş et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-aryl 5-hydroxy benzo[d]oxazoles, has been studied extensively. Tangellamudi et al. (2018) used single crystal X-ray diffraction to confirm the molecular structure of these compounds, emphasizing the importance of crystallography in understanding the molecular architecture of such chemicals (Tangellamudi et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving benzo[d]oxazole derivatives can be complex and diverse. Pattarawarapan et al. (2020) explored the formation of ring-opened oxyphosphonium betaines from the reactions of benzo[d]oxazol-2(3H)-ones with secondary amines, highlighting the unexpected and novel pathways these reactions can take (Pattarawarapan et al., 2020).

Physical Properties Analysis

The physical properties of such compounds can vary significantly based on their molecular structure. For example, the synthesis and molecular structure analysis of poly(benzoxazole imide)s derived from similar diamines containing a benzoxazole moiety by Jiao et al. (2020) demonstrate how molecular variations can influence physical properties like thermal stability and mechanical strength (Jiao et al., 2020).

Chemical Properties Analysis

The chemical properties of 2-(4-Aminophenyl)benzo[d]oxazol-5-amine and its derivatives are influenced by their molecular structure. Studies like those by Murugavel et al. (2014), which examined the crystal structure and theoretical studies of related compounds, help in understanding how molecular configurations can affect chemical reactivity and stability (Murugavel et al., 2014).

Scientific Research Applications

Antitumor Applications

One of the primary research areas for 2-(4-Aminophenyl)benzo[d]oxazol-5-amine derivatives is in the development of novel antitumor agents. These compounds exhibit highly selective and potent antitumor properties both in vitro and in vivo. For example, amino acid prodrugs of 2-(4-aminophenyl)benzothiazoles have been designed to overcome drug formulation challenges and improve bioavailability, showing promising preclinical efficacy in retarding the growth of breast and ovarian xenograft tumors with manageable toxic side effects (Bradshaw et al., 2002).

Material Science

In material science, derivatives of 2-(4-Aminophenyl)benzo[d]oxazol-5-amine have been utilized in the synthesis of poly(benzoxazole imide)s (PBOPIs). These materials exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications. The controlled molecular weight polymers derived from these compounds demonstrated good melt processability, suggesting their potential use in advanced engineering applications (Jiao et al., 2020).

Antimicrobial Activities

Compounds synthesized from 2-(4-Aminophenyl)benzo[d]oxazol-5-amine have shown antimicrobial activities. For instance, derivatives synthesized from reactions with various ester ethoxycarbonylhydrazones displayed good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Advanced Synthesis Techniques

Research has also focused on novel synthesis methods for benzoxazole derivatives, including microwave-assisted synthesis techniques on ionic liquid support. These methods offer a more efficient approach to creating benzoxazole derivatives, expanding the toolkit for drug discovery and material science applications (Chanda et al., 2012).

Bioactive Small Molecules

Further studies have developed 5-(4H)-oxazolones and their benzamides as potential bioactive small molecules. These compounds exhibit a wide range of biological activities, including anti-lipid peroxidation and inhibitory activity against enzymes like lipoxygenase, showcasing their utility in the development of new therapeutic agents (Mavridis et al., 2020).

Safety And Hazards

While specific safety and hazard information for “2-(4-Aminophenyl)benzo[d]oxazol-5-amine” was not found, related compounds have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 with the precautionary statements P280-P305+P351+P338 .

Relevant Papers Relevant papers on “2-(4-Aminophenyl)benzo[d]oxazol-5-amine” include a comprehensive review on the biological activities of oxazole derivatives and a study on the synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety .

properties

IUPAC Name

2-(4-aminophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGYJGHIMRFYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346724
Record name 2-(4-Amino-phenyl)-benzooxazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Aminophenyl)benzo[d]oxazol-5-amine

CAS RN

13676-47-6
Record name 2-(4-Amino-phenyl)-benzooxazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Aminophenyl)benzoxazol-5-amine
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Synthesis routes and methods I

Procedure details

A 7.5-gram portion of the 2-(p-nitrophenyl)-5-nitrobenzoxazole is dissolved in 100 milliliters of 1,4-dioxane. A 10% palladium-on-carbon catalyst (2.0 grams) is added, and the mixture stirred under nitrogen. The mixture is heated to 53° C., and hydrogen gas is bubbled into the mixture for about 6.5 hours. The catalyst is then filtered off and the remaining solution added to water. The solvent and water are then evaporated off to yield 2-(p-aminophenyl)-5-aminobenzoxazole.
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Synthesis routes and methods II

Procedure details

2-(4-Nitrophenyl)-5-nitrobenzoxazole (30 g, 0.105 mol), ethoxyethanol (300 mL) and 10 percent Pd/C (300 mg) were placed in a 600 mL Parr Reactor. The reactor was heated to 70° C. at 50 psi hydrogen (340 kPa) for 3 hours, then 90° C. at 150 psi hydrogen (1033 kPa) for an additional 16 hours. After the hydrogen was vented off, the solution was filtered hot under nitrogen. A portion of the solvent (100 mL) was removed from the solution and deionized water (100 mL) was added thereto, causing product to precipitate. The solution containing the precipitated product was stirred and refluxed for 1 hour. The solution was cooled to room temperature, and the product was filtered and washed with methanol (50 mL). The product was dried and 20.7 g (87 percent yield) of an off-white solid having a melting point of 226° C. to 228° C. was obtained.
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87%

Synthesis routes and methods III

Procedure details

The process of claim 17 wherein the 2-(4-nitrophenyl)-5-nitrobenzoxazole is reduced by hydrogen and palladium or platinum over carbon in the presence of ethoxyethanol under such conditions to form 2-(4-aminophenyl)-5-aminobenzoxazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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